molecular formula C14H8N4O2 B8429608 3-(2-Pyridyl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole

3-(2-Pyridyl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole

Cat. No. B8429608
M. Wt: 264.24 g/mol
InChI Key: UKKLPIZBJBUQSA-UHFFFAOYSA-N
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Description

3-(2-Pyridyl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H8N4O2 and its molecular weight is 264.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Pyridyl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Pyridyl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2-Pyridyl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole

Molecular Formula

C14H8N4O2

Molecular Weight

264.24 g/mol

IUPAC Name

3-hydroxy-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile

InChI

InChI=1S/C14H8N4O2/c15-8-9-5-10(7-11(19)6-9)14-17-13(18-20-14)12-3-1-2-4-16-12/h1-7,19H

InChI Key

UKKLPIZBJBUQSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(2-pyridyl)-5-(3-allyloxy-5-cyanophenyl)-1,2,4-oxadiazole (1.0 g, 3.4 mmol) and tetrabutylammonium iodide (1.4 g, 3.8 mmol) in dichloromethane (18 mL) at −78° C., under argon, was treated with a solution of 1M boron trichloride in dichloromethane (22 mL, 22 mmol). After 5 minutes at −78° C. the reaction mixture was stirred at ambient temperature for 1 hour. The reaction was then quenched with ice water and stirred for 30 minutes. The mixture was then washed with saturated sodium bicarbonate and extracted with dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated. Silica gel chromatography using a gradient of 10% ethyl acetate in hexanes to 80% ethyl acetate in hexanes afforded 460 mg (51%) of 3-(2-pyridyl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole: 1H NMR (CDCl3/MeOD): δ-8.81 (d, 1H), 8.23 (d, 1H), 8.01 (s, 1H), 7.95 (m, 1H), 7.92 (m, 1H), 7.54 (m, 1H), 7.35 (m, 2H).
Name
3-(2-pyridyl)-5-(3-allyloxy-5-cyanophenyl)-1,2,4-oxadiazole
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
solvent
Reaction Step Two

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